molecular formula C22H18N4S B4541460 2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine

2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B4541460
M. Wt: 370.5 g/mol
InChI Key: RIISOQWPIKXVET-FMIVXFBMSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves various strategies, often incorporating halogen-containing compounds, active methylene compounds, and reactions under specific conditions to form the desired triazole compounds. For example, the synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine demonstrated the compound's formation through reactions confirmed by NMR, MS, and elemental analyses, along with single-crystal X-ray structure determination (Mu et al., 2015).

Molecular Structure Analysis

The molecular and supramolecular structures of 1,2,4-triazole derivatives have been extensively studied, revealing insights into crystallization behaviors and packing arrangements. Such analyses indicate reliable supramolecular synthons and suggest a clear relationship between intermolecular contacts and packing arrangements, regardless of the functional groups involved (Tawfiq et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-triazole derivatives often lead to the formation of novel compounds with significant biological activities. For instance, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation showcases the versatility of triazole compounds in chemical synthesis and their potential for producing biologically active molecules (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points and crystalline structure, are crucial for understanding their stability and behavior under various conditions. Studies have identified unique C-H···X contacts and supramolecular constructs within these compounds, influencing their physical characteristics and applications (Tawfiq et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure, with variations in substituents affecting their reactivity and interaction with other molecules. These properties are essential for designing compounds with desired biological or chemical activities, as demonstrated by the synthesis of derivatives and the exploration of their potential pharmacological actions (Pitucha et al., 2004).

properties

IUPAC Name

2-[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S/c1-3-10-18(11-4-1)12-9-17-27-22-25-24-21(20-15-7-8-16-23-20)26(22)19-13-5-2-6-14-19/h1-16H,17H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIISOQWPIKXVET-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
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2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
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2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
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2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 5
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2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 6
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2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine

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